molecular formula C33H37N5O5 B11435854 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11435854
M. Wt: 583.7 g/mol
InChI Key: UOYNIVFXYDKCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a quinazoline derivative, and an ethoxyphenyl group. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from benzylamine and a suitable aldehyde. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Quinazoline Derivative Synthesis: The quinazoline derivative is prepared by reacting anthranilic acid with an appropriate isocyanate. This step often requires the use of catalysts and controlled temperature conditions.

    Coupling Reactions: The piperidine ring and the quinazoline derivative are coupled using a carbamoylation reaction. This involves the use of reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

    Final Assembly: The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This step may require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, resulting in the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted ethoxyphenyl derivatives

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Receptor Binding: The piperidine ring may interact with neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: The quinazoline derivative may inhibit specific enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-benzamide: Similar structure but lacks the quinazoline derivative.

    N-(1-benzylpiperidin-4-yl)-4-methoxy-benzamide: Contains a methoxy group instead of an ethoxy group.

    N-(1-benzylpiperidin-4-yl)-2,2-dimethyl-propionamide: Features a different substituent on the piperidine ring.

Uniqueness

The uniqueness of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide lies in its combination of a piperidine ring, a quinazoline derivative, and an ethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40)

InChI Key

UOYNIVFXYDKCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.